(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
(2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a difluorophenyl group and a trifluoroethyl piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Difluorophenyl Group: : Starting with a suitable precursor, such as 2,4-difluorobenzene, the difluorophenyl group is introduced through a halogenation reaction.
Piperazine Derivative Synthesis: : Piperazine is reacted with 2,2,2-trifluoroethyl chloride to form the trifluoroethyl piperazine derivative.
Coupling Reaction: : The difluorophenyl group is then coupled with the trifluoroethyl piperazine derivative using a suitable coupling agent, such as a carbodiimide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled environments to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The difluorophenyl group can be oxidized to form difluorophenol derivatives.
Reduction: : The trifluoroethyl group can be reduced to form trifluoroethanol derivatives.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), are employed.
Major Products Formed
Oxidation: : Difluorophenol derivatives.
Reduction: : Trifluoroethanol derivatives.
Substitution: : Various substituted piperazine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its combination of difluorophenyl and trifluoroethyl piperazine groups. Similar compounds include:
2,4-Difluorophenol: : Lacks the piperazine moiety.
Trifluoroethyl piperazine: : Lacks the difluorophenyl group.
Other fluorinated phenyl-piperazine derivatives: : May have different substituents or functional groups.
These similar compounds highlight the uniqueness of (2,4-Difluorophenyl)(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O.ClH/c14-9-1-2-10(11(15)7-9)12(21)20-5-3-19(4-6-20)8-13(16,17)18;/h1-2,7H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHBUKJAPJBCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)C2=C(C=C(C=C2)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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